molecular formula C8H5F3INO2 B12837891 4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid

4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid

Cat. No.: B12837891
M. Wt: 331.03 g/mol
InChI Key: FJTVRTHXERNWOO-UHFFFAOYSA-N
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Description

4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid is an aromatic compound with the molecular formula C8H5F3INO2. This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the iodination of 4-Amino-2-(trifluoromethyl)benzoic acid. This can be achieved using iodine and an oxidizing agent such as sodium hypochlorite under controlled conditions. The reaction proceeds as follows:

    Starting Material: 4-Amino-2-(trifluoromethyl)benzoic acid

    Reagents: Iodine (I2), Sodium hypochlorite (NaOCl)

    Conditions: Room temperature, aqueous medium

The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran)

Major Products

    Substitution: Derivatives with different functional groups replacing the iodine atom

    Oxidation: Nitro or nitroso derivatives

    Reduction: Alcohols or aldehydes

Scientific Research Applications

4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Iodo-2-(trifluoromethyl)benzoic acid:

    4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid: Bromine instead of iodine, leading to variations in reactivity and biological activity.

Uniqueness

4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid is unique due to the presence of both an amino group and an iodine atom on the same aromatic ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H5F3INO2

Molecular Weight

331.03 g/mol

IUPAC Name

4-amino-5-iodo-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F3INO2/c9-8(10,11)4-2-6(13)5(12)1-3(4)7(14)15/h1-2H,13H2,(H,14,15)

InChI Key

FJTVRTHXERNWOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)N)C(F)(F)F)C(=O)O

Origin of Product

United States

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